molecular formula C21H30O4 B114167 13,14-dehydro-15-cyclohexyl Carbaprostacyclin CAS No. 145375-81-1

13,14-dehydro-15-cyclohexyl Carbaprostacyclin

Cat. No. B114167
M. Wt: 346.5 g/mol
InChI Key: LGIPMFCHTFFLFR-PRYZLTTQSA-N
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Description

13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a chemically stable analog of PGI2 . It inhibits the ADP-induced aggregation of human platelets with an ED50 of about 40 nM in PRP and 77 nM in washed platelets, which is comparable to the potency of carbaprostacyclin .


Synthesis Analysis

The synthesis of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin has been described in the literature . Kanger et al. reported the synthesis of a novel, optically active 15-nonstereogenic carbaprostacyclin .


Molecular Structure Analysis

The molecular formula of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is C21H30O4 . The exact mass is 346.21440943 g/mol . The structure includes a cyclohexyl group and a carbaprostacyclin moiety .


Chemical Reactions Analysis

As a stable analog of PGI2, 13,14-dehydro-15-cyclohexyl Carbaprostacyclin exhibits inhibitory effects on the ADP-induced aggregation of human platelets .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 346.5 g/mol . It is soluble in DMF (>10 mg/ml), DMSO (>5 mg/ml), ethanol (>20 mg/ml), and PBS (pH 7.2) (>80 mg/ml) .

Scientific Research Applications

Platelet Suppression and Vasodilation

  • 13,14-dehydro-15-cyclohexyl Carbaprostacyclin exhibits notable platelet-suppressant effects. In studies, it has shown an effective inhibition of platelet aggregation, comparable to prostacyclin (PGI2) analogues (Kobzar et al., 1994). Additionally, its vasodilator properties were observed, particularly in the context of uterine artery contractions modulated by norepinephrine.

Antiproliferative Properties

  • Some structural analogues of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin have been investigated for their antiproliferative activities. Compounds synthesized from related chemical structures exhibited moderate antiproliferative activity in vitro cytotoxicity assays, suggesting potential for development in cancer therapy (Gentile et al., 2000).

Biochemical Interactions and Degradation

  • The biochemical binding and interactions of compounds structurally related to 13,14-dehydro-15-cyclohexyl Carbaprostacyclin have been extensively studied. Research has explored their binding to proteins and nucleic acids, which is critical in understanding their physiological effects and potential therapeutic applications (Cheng et al., 1972).

Inhibition of Platelet Activation

  • The compound has been shown to interfere with in vivo platelet activation, as demonstrated in studies conducted with rats. Its ability to prevent platelet reduction without significantly affecting cardiovascular parameters like arterial pressure and heart rate highlights its potential for targeted therapeutic applications (Meggiato et al., 1997).

properties

IUPAC Name

(5E)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c22-19-14-16-12-15(6-2-3-7-20(23)24)13-18(16)17(19)8-11-21(25)9-4-1-5-10-21/h6,16-19,22,25H,1-5,7,9-10,12-14H2,(H,23,24)/b15-6+/t16-,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIPMFCHTFFLFR-PRYZLTTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2C(CC3C2CC(=CCCCC(=O)O)C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(C#C[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/CCCC(=O)O)/C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13,14-dehydro-15-cyclohexyl Carbaprostacyclin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,14-dehydro-15-cyclohexyl Carbaprostacyclin
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13,14-dehydro-15-cyclohexyl Carbaprostacyclin
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13,14-dehydro-15-cyclohexyl Carbaprostacyclin
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13,14-dehydro-15-cyclohexyl Carbaprostacyclin
Reactant of Route 5
13,14-dehydro-15-cyclohexyl Carbaprostacyclin
Reactant of Route 6
13,14-dehydro-15-cyclohexyl Carbaprostacyclin

Citations

For This Compound
3
Citations
L Wu, Q Wang, X Liang, K Andreasson - Neuroscience letters, 2007 - Elsevier
Induction of cyclooxygenase-2 (COX-2) with production of prostaglandins occurs in a wide spectrum of acute and chronic neurodegenerative diseases and is associated with neuronal …
Number of citations: 45 www.sciencedirect.com
X Lu, X Lian, N Ai, C Ji, C Hao, X Fan - RSC advances, 2016 - pubs.rsc.org
As a major adverse drug reaction associated with traditional Chinese medicine injections (TCMIs), an anaphylactoid reaction has attracted a significant amount of attention from …
Number of citations: 8 pubs.rsc.org
MM McCartney, M Eze, E Borras, M Edenfield… - …, 2023 - Am Phytopath Society
Citrus greening disease or huanglonbing (HLB) has devastated citrus crops globally in recent years. The causal bacterium, Candidatus Liberibacter asiaticus, presents a sampling issue …
Number of citations: 3 apsjournals.apsnet.org

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